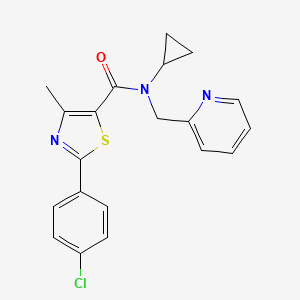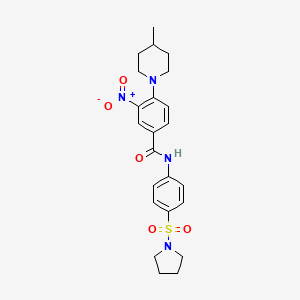![molecular formula C24H21ClN2O3 B7681574 N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been developed for its potential use in scientific research. CDDO-Im has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Wirkmechanismus
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is complex and involves multiple pathways. N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant responses. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide in lab experiments is its broad range of biological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide. One area of research is the development of novel derivatives of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide with improved biological properties. Another area of research is the investigation of the potential use of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is a synthetic triterpenoid compound that has been developed for its potential use in scientific research. It has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been extensively studied in both in vitro and in vivo studies, and there are several future directions for its study. While there are some limitations to its use in lab experiments, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide remains a promising tool for investigating a variety of biological processes.
Synthesemethoden
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is synthesized through a multistep process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been used in both in vitro and in vivo studies to investigate its effects on various biological processes.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-14-12-15(2)22(19(25)13-14)26-20(28)10-5-11-27-23(29)17-8-3-6-16-7-4-9-18(21(16)17)24(27)30/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKXTUPWVSZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7681493.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)
![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)
![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)

![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)
